molecular formula C23H15NO7S2 B1231096 N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide

N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide

Cat. No. B1231096
M. Wt: 481.5 g/mol
InChI Key: GQMYZFHAYNKEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide is a member of naphthalenes.

Scientific Research Applications

Synthesis and Biological Activity:

  • Synthesis and Enzyme Inhibition :

    • The compound has been involved in the synthesis of N-substituted sulfonamides, which show significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and carbonic anhydrases. These enzymes are targeted for potential therapeutic effects in conditions such as glaucoma, epilepsy, and mountain sickness. The study by Tuğrak et al. (2020) revealed that the synthesized compounds exhibited significant inhibitory potential against these enzymes at nanomolar levels, indicating their potential use in drug development (Tuğrak, Gül, Anıl, & Gülçin, 2020).
  • Antioxidant and Antimicrobial Activities :

    • N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds synthesized in the study by Fatima et al. (2013) demonstrated prominent activity against the acetylcholinesterase enzyme, indicating potential antioxidant and therapeutic properties. Additionally, these compounds were screened against various enzymes, suggesting their utility in exploring new treatments (Fatima, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Chemosensing and Imaging Applications:

  • Fluorescent Chemosensing :
    • A phenoxazine-based fluorescence chemosensor was developed, which exhibits turn-on fluorescence emission for Cd2+ ions and turn-off response for CN− ions. This indicates its application in the detection and imaging of these ions in biological and environmental samples. The study by Ravichandiran et al. (2020) demonstrates the potential of such compounds in live cell imaging and as biomarkers in zebrafish larvae, suggesting a role in biological research and environmental monitoring (Ravichandiran, Boguszewska-Czubara, Masłyk, Bella, Merlin Johnson, Subramaniyan, Shim, & Yoo, 2020).

properties

Molecular Formula

C23H15NO7S2

Molecular Weight

481.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C23H15NO7S2/c1-29-14-8-10-15(11-9-14)33(27,28)24(22(25)19-7-4-12-30-19)18-13-20-21(31-23(26)32-20)17-6-3-2-5-16(17)18/h2-13H,1H3

InChI Key

GQMYZFHAYNKEER-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CC=CO5

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CC=CO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide
Reactant of Route 2
N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide
Reactant of Route 3
N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide
Reactant of Route 4
N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide
Reactant of Route 5
N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide
Reactant of Route 6
N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide

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